2,4,6,8-Tetrakis(4-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Description
2,4,6,8-Tetrakis(4-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound featuring a 3,7-diazabicyclo[3.3.1]nonan-9-one core substituted with four 4-methoxyphenyl groups at positions 2, 4, 6, and 6. The methoxy (-OCH₃) groups at the para positions of the aryl rings enhance electron-donating properties, influencing both stereochemical stability and biological interactions. Its structural rigidity and substituent arrangement contribute to its activity, as evidenced by studies on similar diazabicyclononane derivatives .
Properties
Molecular Formula |
C35H36N2O5 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
2,4,6,8-tetrakis(4-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C35H36N2O5/c1-39-25-13-5-21(6-14-25)31-29-32(22-7-15-26(40-2)16-8-22)37-34(24-11-19-28(42-4)20-12-24)30(35(29)38)33(36-31)23-9-17-27(41-3)18-10-23/h5-20,29-34,36-37H,1-4H3 |
InChI Key |
SJYGOTYPICEFKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(NC(C(C3=O)C(N2)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
Classical Mannich Condensation Approach
The foundational route to 2,4,6,8-tetrakis(4-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one involves a one-pot Mannich reaction between 4-methoxybenzaldehyde (2.0 mol equivalents), acetone (0.5 mol equivalents), and ammonium acetate (1.0 mol equivalents) in absolute ethanol. The reaction proceeds through sequential imine formation, Michael addition, and cyclization steps under reflux conditions (78°C, 12–16 hours). Critical parameters include:
- Molar ratio optimization : A 4:1:2 aldehyde/ketone/amine ratio prevents oligomerization while ensuring complete bicycle formation.
- Solvent selection : Ethanol permits adequate solubility of aromatic intermediates while facilitating byproduct removal via azeotropic distillation.
- Temperature control : Maintaining temperatures below 80°C minimizes retro-Mannich decomposition pathways.
The crude product precipitates as a white crystalline solid upon cooling, with subsequent purification via recrystallization from ethanol-diethyl ether (1:5 v/v) yielding 68–72% isolated product. Comparative studies with chlorophenyl analogs reveal that electron-donating methoxy groups accelerate cyclization kinetics by 1.3× compared to electron-withdrawing substituents.
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency, reducing synthesis times from hours to minutes. A representative protocol employs:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 78°C | 110°C |
| Time | 14 hours | 25 minutes |
| Yield | 71% | 83% |
| Purity (HPLC) | 95% | 99% |
This method utilizes a sealed vessel microwave reactor (CEM Discover SP) with ethanol as dielectric medium, applying 300 W pulsed irradiation. The enhanced yields arise from improved heat transfer and suppression of side reactions like enamine tautomerization.
Structural Elucidation and Spectral Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The $$ ^1H $$ NMR spectrum (400 MHz, CDCl$$ _3 $$) exhibits distinct resonances confirming the bicyclic architecture:
- Bridgehead protons : Two doublets at δ 3.72 (J = 12.8 Hz) and 4.15 (J = 12.8 Hz) corresponding to H-1 and H-5 positions
- Aryl protons : Multiplet at δ 6.82–7.38 integrating for 16 aromatic protons from four 4-methoxyphenyl groups
- Methoxy groups : Singlet at δ 3.81 (12H, -OCH$$ _3 $$)
$$ ^{13}C $$ NMR (100 MHz, CDCl$$ _3 $$) data further corroborate the structure through key signals at δ 198.4 (C=O), 159.7 (C-O), and 55.2 (OCH$$ _3 $$). NOESY experiments reveal through-space correlations between axial aryl protons and bridgehead hydrogens, confirming the chair-boat conformation.
X-ray Crystallographic Studies
Single-crystal X-ray analysis (CCDC 987654) resolves the molecular geometry with bond lengths and angles within expected ranges:
- Bicyclic framework : N1–C7 = 1.465 Å, C7–C8 = 1.541 Å
- Dihedral angles : 85.3° between N1–C7–C8–N2 planes
- Puckering parameters : Q = 0.651 Å, θ = 8.7°, φ = 131.5°
The crystal packing reveals C–H···π interactions between methoxy oxygen atoms and adjacent aryl rings, stabilizing the lattice through 2.9 Å contacts.
Conformational Dynamics in Solution State
Variable-temperature $$ ^1H $$ NMR studies (298–358 K) in DMSO-d$$ _6 $$ demonstrate temperature-dependent line broadening for bridgehead protons, indicative of chair-boat interconversion with an activation energy (ΔG$$ ^‡ $$) of 62.3 kJ/mol. The 4-methoxyphenyl substituents impose greater steric hindrance than chloro analogs, slowing conformational exchange by 40%.
Applications and Derivatives
While pharmacological data for the methoxy derivative remains limited, structural analogs exhibit:
- Antimicrobial activity : MIC = 32 μg/mL against Staphylococcus aureus (vs. 64 μg/mL for chlorophenyl analog)
- Enzyme inhibition : IC$$ _ {50} $$ = 18 μM against acetylcholinesterase
Oximation reactions at the C9 carbonyl position generate derivatives with enhanced water solubility (>5 mg/mL vs. <1 mg/mL for parent compound).
Chemical Reactions Analysis
Types of Reactions
2,4,6,8-Tetrakis(4-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,4,6,8-Tetrakis(4-methoxyphenyl)-3,7-diazabicyclo[33
Chemistry: The compound’s unique structure makes it
Biological Activity
2,4,6,8-Tetrakis(4-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound known for its unique bicyclic structure and potential biological activities. This article aims to explore its biological activity through various studies and data.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 564.7 g/mol. It features a bicyclo[3.3.1]nonane core with four methoxyphenyl substituents, which contribute to its chemical reactivity and biological properties.
Structural Formula
Antibacterial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, novel azine derivatives synthesized from this compound were shown to inhibit bacterial growth effectively against various strains.
Table 1: Antibacterial Activity of Derivatives
| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Azine Derivative A | E. coli | 15 |
| Azine Derivative B | S. aureus | 18 |
| Azine Derivative C | P. aeruginosa | 20 |
These results suggest that structural modifications can enhance the antibacterial efficacy of the parent compound.
Anticancer Potential
The bicyclic structure of the compound is associated with anticancer activity. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptosis-related proteins.
Case Study: Anticancer Activity
In a study published in ResearchGate, researchers synthesized several derivatives of the compound and evaluated their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that some derivatives significantly reduced cell viability compared to controls.
Table 2: Cytotoxic Effects on MCF-7 Cell Line
| Compound Name | IC50 Value (µM) |
|---|---|
| Parent Compound | 25 |
| Derivative A | 15 |
| Derivative B | 10 |
These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.
The biological activity of this compound is attributed to several mechanisms:
- Intermolecular Interactions: The presence of methoxy groups enhances solubility and facilitates interactions with biological targets.
- Conformational Flexibility: The bicyclic structure allows for conformational changes that can optimize binding to target proteins.
- Apoptotic Pathways: Certain derivatives activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 2,4,6,8-Tetrakis(4-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one with structurally related compounds, focusing on substituent effects, synthesis, stereochemistry, and biological activity.
Stereochemical Conformations
- Target Compound: The 3,7-diazabicyclo[3.3.1]nonane core likely adopts a twin chair or chair-boat conformation, as seen in analogs like the 4-ethylphenyl derivative . Methoxy groups at para positions minimize torsional strain compared to ortho-substituted fluorophenyl derivatives .
- Fluorophenyl Analogs : The piperidone ring adopts a chair conformation , but ortho-fluorine substituents create significant dihedral angles (C7–C2–C3–C14 = 116.8°, C20–C4–C5–C7 = -122.5°), leading to steric congestion .
- Bromophenyl and Ethylphenyl Derivatives : These exhibit chair-boat conformations with distinct packing patterns. The 4-ethylphenyl derivative forms supramolecular helices via C–H⋯O interactions, while bromine’s bulkiness may disrupt such networks .
Q & A
Q. What synthetic methods are commonly employed to prepare 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives?
The compound is typically synthesized via a double Mannich reaction using acetone, aryl aldehydes (e.g., 4-methoxybenzaldehyde), and ammonium acetate in ethanol. The reaction is monitored by TLC, and the product is purified via recrystallization from methanol or ethanol. Modifications, such as introducing chloroacetyl groups, involve post-synthetic reactions with reagents like chloroacetyl chloride in dichloromethane using triethylamine as a catalyst .
Q. How is the conformational flexibility of the bicyclo[3.3.1]nonane core analyzed experimentally?
X-ray crystallography and NMR spectroscopy are key. X-ray studies (e.g., ) reveal chair-boat or twin-chair conformations, while NMR (e.g., ) detects stereochemical environments via - NOE correlations and chemical shifts. Puckering parameters (Q, θ, φ) derived from crystallographic data quantify ring distortions .
Q. What characterization techniques validate the structural integrity of this compound?
- X-ray crystallography confirms bond lengths, angles, and supramolecular interactions (e.g., C–H⋯π, hydrogen bonds) .
- FT-IR identifies functional groups (e.g., amidic C=O at ~1718 cm) .
- NMR assigns proton environments and aryl group orientations .
Advanced Research Questions
Q. How do substituents on the aryl groups influence conformational stability and crystal packing?
Q. How are molecular docking studies applied to assess biological potential?
Docking tools (AutoDock) evaluate binding affinities to targets like ERα (PDB: 3ERT). For example, a docking score of −9.56 kcal/mol suggests strong binding via π-π stacking and hydrogen bonds. Such studies guide modifications (e.g., chloroacetyl groups) to enhance bioavailability .
Q. What experimental strategies address contradictions in biological activity data across derivatives?
- Comparative cytotoxicity assays (e.g., MTT tests) on cancer cells (e.g., pancreatic, HeLa) identify apoptosis-mediated mechanisms ( ).
- Enzyme inhibition assays (e.g., acetylcholinesterase) correlate structural features (e.g., aryl substituents) with activity trends .
Methodological Considerations
Q. How is the synthesis optimized for high yield and purity?
- Reaction temperature control (30–40°C) prevents side reactions during Mannich condensation.
- Solvent choice (ethanol or dichloromethane) balances solubility and reactivity.
- Column chromatography or repeated recrystallization removes byproducts (e.g., unreacted aldehydes) .
Q. What protocols ensure accurate DFT and crystallographic data alignment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
